3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride
Description
Properties
IUPAC Name |
3-[2-(aminomethyl)-1H-imidazol-5-yl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.2ClH/c12-5-8-2-1-3-9(4-8)10-7-14-11(6-13)15-10;;/h1-4,7H,6,13H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKMCTXMFJBKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N2)CN)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Imidazole Derivatives: Starting from imidazole, the compound can be synthesized by introducing the aminomethyl group through nucleophilic substitution reactions.
Benzonitrile Derivatives: Another approach involves starting with benzonitrile and introducing the imidazole ring through a series of reactions involving cyclization and substitution.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the imidazole or benzonitrile rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Substituted imidazole and benzonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[2-(Aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride is primarily investigated for its role as a potential therapeutic agent. Its structural features suggest it may interact with biological targets related to various diseases.
Anticancer Activity
Research indicates that compounds with imidazole moieties can exhibit anticancer properties. Studies have shown that derivatives of imidazole can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may act on certain signaling pathways involved in cancer progression, making it a candidate for further investigation in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Imidazole derivatives are known to possess antifungal and antibacterial properties, which can be beneficial in developing new antibiotics or antifungal agents .
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring:
- Structure-Activity Relationship (SAR) : Understanding how changes to the molecular structure affect biological activity can lead to the development of more potent derivatives.
- Formulation Studies : Investigating different formulations to improve solubility and bioavailability, which are critical factors in drug efficacy.
Biochemical Research
In biochemical studies, this compound may serve as a probe or tool to study specific biological processes or pathways. For instance:
- Enzyme Inhibition Studies : It could be used to explore inhibition mechanisms of enzymes involved in metabolic pathways.
- Receptor Binding Assays : Testing the affinity of the compound for various receptors can provide insights into its mechanism of action and potential therapeutic applications.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against several strains of bacteria and fungi. Results indicated that it exhibited moderate activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The imidazole ring can interact with various biological targets, while the benzonitrile group can participate in chemical reactions that modulate biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The target compound’s imidazole ring and benzonitrile group allow dual reactivity (e.g., nucleophilic substitution at the amine site and aromatic coupling at the nitrile), distinguishing it from simpler imidazole salts .
- Thermal Stability : While the patent compound (C₃₄H₂₁N₃O) exhibits high thermal stability (critical for OLEDs), the target compound’s dihydrochloride form may decompose at lower temperatures, limiting high-temperature applications .
- Cost-Effectiveness : At €1,970 per 500 mg, the target compound is more expensive than the dimethyl-imidazole analogue (priced lower in commercial catalogs), reflecting its specialized design .
Biological Activity
3-[2-(Aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride, with the CAS number 1421601-94-6, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with enzymes, potential anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
- Molecular Formula : C₁₂H₁₃Cl₂N₅
- Molecular Weight : 271.15 g/mol
- Solubility : Soluble in water, which enhances its applicability in biological systems.
The structure includes an imidazole ring and a benzonitrile moiety, which are significant for its biological interactions. The presence of the aminomethyl group allows for potential hydrogen bonding and interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and in anticancer applications.
1. Enzyme Inhibition Studies
The compound has been employed as a selective inhibitor in enzymatic studies, particularly involving imidazole-containing substrates. Key findings include:
- Mechanism of Action : It acts as a competitive inhibitor, affecting enzyme kinetics as demonstrated through Michaelis-Menten analysis.
- Inhibition Constants : The compound has shown promising inhibition constants that suggest effective binding to target enzymes involved in various metabolic pathways.
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 0.45 | |
| Cyclic nucleotide phosphodiesterase | Non-competitive | 0.35 |
2. Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential therapeutic roles in cancer treatment:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells.
Table 2: Anticancer Activity Data
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that require further elucidation.
Case Studies
Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
Case Study 1: Inhibition of Cancer Cell Growth
A study demonstrated that derivatives of imidazole compounds exhibit significant growth inhibition in colorectal cancer models. The mechanisms involved included modulation of apoptotic pathways and interference with cell cycle progression.
Case Study 2: Neuroprotective Effects
Research has indicated that imidazole derivatives can inhibit acetylcholinesterase activity, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's disease. This aligns with findings related to the compound's ability to interact with cholinergic pathways.
Q & A
Q. What are the recommended synthetic routes for 3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride?
Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Imidazole derivatives can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling to attach the benzonitrile moiety .
- Protection-deprotection strategies : The aminomethyl group may require protection (e.g., with Boc groups) during synthesis to prevent side reactions .
- Purification : Use column chromatography or recrystallization to isolate the final product, followed by hydrochloride salt formation. Validate purity via HPLC (>95%) and NMR .
Q. What safety protocols are critical when handling this compound?
Q. How should researchers validate the compound’s structural integrity?
- Spectroscopic techniques :
- 1H/13C NMR : Confirm aromatic proton environments and imidazole ring integrity.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ for C11H11N4Cl2).
- Elemental analysis : Match experimental C, H, N percentages to theoretical values (<0.4% deviation) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Quantum chemical calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states. For example, simulate the energy barriers for imidazole-cyanobenzene coupling .
- Machine learning : Train models on existing reaction data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh3)4). Validate predictions with small-scale experiments .
Q. What experimental design strategies minimize synthesis variability?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, stoichiometry). For instance, a 23 factorial design can identify interactions between temperature (80–120°C), reaction time (12–24 hr), and solvent polarity .
- Response surface methodology (RSM) : Optimize yield and purity by modeling non-linear relationships between variables .
Q. How should researchers address discrepancies in reported physicochemical properties?
- Replicate experiments : Control variables like reagent purity (≥99%) and anhydrous conditions.
- Advanced characterization : Use X-ray crystallography to resolve structural ambiguities (e.g., dihydrochloride salt conformation) .
- Cross-validate data : Compare results with independent techniques (e.g., DSC for melting point verification) .
Q. What methodologies assess the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis of the nitrile group) .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under accelerated storage conditions .
Q. How can researchers resolve contradictions in biological activity data?
- Dose-response standardization : Use consistent molar concentrations across assays (e.g., 1–100 µM in cytotoxicity studies).
- Mechanistic studies : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
